1-(o-Tolyl)propan-1-amine
Overview
Description
It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups . This compound is characterized by the presence of a propanamine group attached to an o-tolyl group, making it a primary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(o-Tolyl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines . For instance, the reaction of 2-methylphenylpropan-1-ol with ammonia under suitable conditions can yield this compound. Another method involves the reduction of nitro compounds, where 2-methylphenylpropan-1-nitro is reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. This method is preferred due to its efficiency and ability to produce high yields of the desired amine. The reaction typically takes place under high pressure and temperature, using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) .
Chemical Reactions Analysis
Types of Reactions
1-(o-Tolyl)propan-1-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, where it reacts with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary and tertiary amines
Substitution: Substituted amines, amides
Scientific Research Applications
1-(o-Tolyl)propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(o-Tolyl)propan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity . For example, in the synthesis of antidepressants, it may influence neurotransmitter pathways by inhibiting the reuptake of serotonin or dopamine .
Comparison with Similar Compounds
1-(o-Tolyl)propan-1-amine can be compared with other similar compounds, such as:
1-(p-Tolyl)propan-1-amine: This compound has a similar structure but with the methyl group in the para position.
1-(m-Tolyl)propan-1-amine: Another positional isomer with the methyl group in the meta position.
1-Phenylpropan-1-amine: Lacks the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-methylphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGENVWDJZZWESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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